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5-Methoxy-1-benzofuran-7-ol

Cat. No.: B13289371
M. Wt: 164.16 g/mol
InChI Key: BADSJTQDBQNQHW-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Core in Chemical Biology and Material Sciences

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in chemistry. numberanalytics.comwikipedia.org This core is a fundamental component of numerous naturally occurring and synthetic compounds that exhibit a vast array of biological activities. nih.govresearchgate.net Consequently, benzofuran derivatives have garnered significant attention in medicinal chemistry and drug discovery. mdpi.com

The therapeutic potential of compounds containing the benzofuran nucleus is remarkably diverse. Research has demonstrated their efficacy as antimicrobial, antifungal, anti-inflammatory, antitumor, anticonvulsant, and antiviral agents. researchgate.netmdpi.com For instance, certain substituted benzofurans have been investigated as potent inhibitors of enzymes implicated in diseases like Alzheimer's. nih.gov The structural versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. mdpi.com

Beyond the realm of chemical biology, the benzofuran core is also significant in material sciences. Its unique electronic and photophysical properties make it a valuable building block for functional materials. acs.org Derivatives such as benzothieno[3,2-b]benzofuran (BTBT) are utilized in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics. nih.govacs.org

Applications of the Benzofuran Scaffold
FieldSpecific ApplicationReference
Chemical BiologyAnticancer Agents researchgate.netmdpi.com
Chemical BiologyAntimicrobial Agents nih.gov
Chemical BiologyAnti-inflammatory Agents researchgate.net
Chemical BiologyNeuroprotective Agents (e.g., for Alzheimer's) nih.gov
Material SciencesOrganic Field-Effect Transistors (OFETs) nih.govacs.org
Material SciencesOrganic Photovoltaics nih.gov

Historical Context and Evolution of Benzofuran Research

The history of benzofuran chemistry dates back to 1870, when William Henry Perkin first reported its synthesis. nih.govacs.org His method, now known as the Perkin rearrangement, involved the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org Early sources of the parent compound, benzofuran, included its extraction from coal tar. wikipedia.orgwho.int

Initial research focused on the isolation of naturally occurring benzofurans and the elucidation of their structures. The furan ring was first identified by Limpricht from the distillation of pinewood. jocpr.com The realization that this heterocyclic system was a core component in many natural products with significant biological activities spurred further investigation. numberanalytics.com

The evolution of synthetic methodologies has been a driving force in benzofuran research. Early methods often required harsh conditions and offered limited control over substitution patterns. The 20th and 21st centuries have seen the development of sophisticated and efficient catalytic strategies. Transition metal-catalyzed reactions, particularly those employing palladium and copper, have become cornerstones of modern benzofuran synthesis. nih.govacs.org These methods, such as the Sonogashira coupling followed by intramolecular cyclization, allow for the construction of highly substituted and complex benzofuran derivatives with high precision and yield. acs.org More recent innovations include microwave-assisted synthesis, which significantly reduces reaction times for classical methods like the Perkin rearrangement. nih.gov

Positioning of 5-Methoxy-1-benzofuran-7-ol within Substituted Benzofuran Chemical Space

The compound this compound belongs to the vast chemical space of substituted benzofurans. Its specific structure is defined by two key functional groups on the benzene portion of the scaffold: a methoxy (B1213986) (-OCH₃) group at position 5 and a hydroxyl (-OH) group at position 7. While direct and extensive research on this particular molecule is limited, its position and potential significance can be inferred from structure-activity relationship (SAR) studies of related benzofuran derivatives.

The substitution pattern is crucial in defining the biological and chemical properties of a benzofuran. mdpi.com SAR studies have revealed that hydroxyl and methoxy groups, in particular, play a significant role in modulating activity.

Hydroxyl Group (-OH): The presence of a hydroxyl group is often critical for biological activity, particularly in antimicrobial applications. nih.gov It can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors. However, the methylation of hydroxyl groups can sometimes reduce activity, possibly by decreasing solubility. nih.gov

Methoxy Group (-OCH₃): Methoxy groups can influence a molecule's lipophilicity and metabolic stability. researchgate.netnih.gov In some cases, the conversion of a hydroxyl to a methoxy group has been shown to enhance potency. For example, in a series of antitubercular benzofurobenzopyrans, methoxy-substituted compounds were found to be more potent than their hydroxyl counterparts. nih.gov

The synthesis of 5,7-disubstituted benzofurans is achievable through modern synthetic routes, allowing for the deliberate placement of these functional groups to explore the chemical space. oregonstate.edu The specific arrangement in this compound, with an electron-donating methoxy group and a hydrogen-bonding hydroxyl group, creates a unique electronic and steric profile. This profile places it within a class of compounds with potential for investigation as bioactive agents, building on the established importance of these functional groups in other benzofuran-based molecules. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B13289371 5-Methoxy-1-benzofuran-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-1-benzofuran-7-ol

InChI

InChI=1S/C9H8O3/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5,10H,1H3

InChI Key

BADSJTQDBQNQHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)O

Origin of Product

United States

Natural Abundance and Biogenesis of Methoxy Benzofuran Scaffolds

Isolation and Identification from Botanical Sources

The isolation of methoxy-benzofuran derivatives involves the extraction of plant material—such as roots, stems, leaves, or seeds—followed by chromatographic purification. The structural elucidation of these isolated compounds is typically achieved through a combination of spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry. researchgate.netnih.gov

A variety of plant genera are recognized as rich sources of benzofurans with methoxy (B1213986) and hydroxyl functionalities. The investigation of these plants has led to the identification of a diverse array of structurally unique compounds. nih.govmedcraveonline.comrsc.orgbepls.com

Morus (Mulberry): The Morus genus, especially Morus alba, is a prolific source of complex 2-arylbenzofuran natural products known as moracins. mdpi.comlboro.ac.uk The root bark (Cortex Mori Radicis) and leaves have yielded numerous benzofuran (B130515) derivatives, many of which feature methoxy and hydroxyl groups at positions like C-7. mdpi.comnih.govd-nb.info For instance, the stem of Morus notabilis contains 5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran. nih.gov

Krameria : Species such as Krameria ramosissima and Krameria lappacea are well-documented sources of benzofuran neolignans. medcraveonline.comrsc.orgresearchgate.net A notable compound isolated from K. tomentosa is 2-(2'-hydroxy-4',6'-dimethoxyphenyl)benzofuran-5-carboxylic acid, known as sobraline. scispace.com

Machilus : The genus Machilus is another key source of natural benzofurans. nih.govrsc.org Machicendiol, a benzofuran derivative, was isolated from the extracts of Machilus glaucescens. rsc.org

Ophryosporus : Benzofuran compounds have been reported in Ophryosporus lorentzii and Ophryosporus charua, highlighting the prevalence of this scaffold within the Asteraceae family. medcraveonline.comrsc.org

Zanthoxylum : From the roots of Zanthoxylum flavum, researchers have isolated new derivatives such as 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester. researchgate.netresearchgate.net Additionally, the bark of Zanthoxylum ailanthoides is the source of ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton. rsc.org

Styrax : This genus is known for producing benzofurans like egonol (B1663352) and its derivatives. yok.gov.tr Investigations into various Styrax species, including S. officinalis, S. perkinsiae, and S. benzoides, have led to the isolation of several benzofurans possessing a 7-methoxy or 7-hydroxy group. nih.govthieme-connect.comthaiscience.info

Table 1: Examples of Methoxy-Benzofuran Derivatives from Specific Plant Genera

Plant GenusSpecific Compound(s) IsolatedPlant PartReference
Morus5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran; MoracinsStem, Root Bark, Leaves mdpi.commdpi.comnih.gov
Krameria2-(2'-hydroxy-4',6'-dimethoxyphenyl)benzofuran-5-carboxylic acid (Sobraline)Roots scispace.com
MachilusMachicendiolNot Specified rsc.org
Zanthoxylum6-methoxybenzofuran-5-propionylmethylester; AilanthoidolRoots, Bark researchgate.netresearchgate.netrsc.org
Styrax5-(3"-hydroxypropyl)-7-methoxy-2-(3',4'-methylenedioxyphenyl)-benzofuranSeeds, Stems nih.govthaiscience.info

Beyond the specific genera, certain classes of natural products are defined by their methoxy- and hydroxyl-substituted benzofuran cores.

Moracins : This family of compounds, primarily isolated from Morus species, consists of biologically active products built around a benzofuran heterocycle. mdpi.comrsc.org They are often complex 2-arylbenzofurans and can possess various substitutions, including hydroxyl, methoxy, and prenyl groups. lboro.ac.ukmedchemexpress.com

Furocoumarins : These compounds, also known as furanocoumarins, feature a furan (B31954) ring fused to a coumarin (B35378) (α‑benzopyrone) system. wikipedia.orgmdpi.com They are abundant in plant families like Apiaceae and Rutaceae. wikipedia.org Structurally, they are classified as either linear (psoralen-type) or angular (angelicin-type). mdpi.com Many common furocoumarins, such as bergapten (B1666803) and xanthotoxin, contain methoxy groups. mdpi.com

Egonol : A well-known natural benzofuran, egonol, is characterized by a 1-benzofuran structure with a methoxy group at position 7, a 3-hydroxypropyl group at position 5, and a 1,3-benzodioxol-5-yl group at position 2. nih.govcontaminantdb.ca It is predominantly isolated from various Styrax species. yok.gov.trnih.gov Derivatives such as trimethoxy egonol have also been identified. yok.gov.tr

Icariside E4 : This is a complex lignan (B3055560) glycoside with a dihydrobenzofuran core. ontosight.ai The structure includes a 7-methoxy group and multiple hydroxyl groups on both the benzofuran skeleton and the attached propanol (B110389) and phenyl groups. ontosight.ai It has been isolated from plants such as Tabebuia roseo-alba and Pinus yunnanensis. medchemexpress.comchemfaces.com

Table 2: Prominent Natural Products with Methoxy-Benzofuran Scaffolds

Compound Class/NameCore StructureKey FeaturesNatural Source(s)Reference
Moracins2-ArylbenzofuranOften feature hydroxyl, methoxy, and prenyl groupsMorus spp. mdpi.comlboro.ac.uk
FurocoumarinsFuran-fused CoumarinCan be linear or angular; often contain methoxy groupsApiaceae, Rutaceae, Moraceae families wikipedia.orgmdpi.com
Egonol2-Aryl-1-benzofuran7-methoxy group, 5-(3-hydroxypropyl) groupStyrax spp. yok.gov.trnih.gov
Icariside E4Dihydrobenzofuran Lignan Glycoside7-methoxy group, multiple hydroxyls, glycosyl unitTabebuia roseo-alba ontosight.aimedchemexpress.com

Proposed Biosynthetic Pathways of Methoxy-Benzofuran Structures

The biosynthesis of the benzofuran scaffold in plants is a sophisticated process that merges different primary metabolic pathways. Studies using isotopic labeling have provided significant insights into their origins.

The formation of many benzofuran derivatives begins with precursors from the shikimate pathway, primarily L-phenylalanine. mdpi.comnih.gov For instance, the biosynthesis of furocoumarins proceeds from umbelliferone (B1683723) (7-hydroxycoumarin), a phenylpropanoid derived from phenylalanine. wikipedia.orgmdpi.com

A critical subsequent step is prenylation, where a five-carbon isoprenoid unit, dimethylallyl diphosphate (B83284) (DMAPP), is attached to the aromatic core. nih.govresearchgate.net This DMAPP is supplied by the mevalonate (B85504) (MVA) pathway or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. wikipedia.orgnih.gov

In the case of furocoumarins, the position of this prenylation on the umbelliferone precursor dictates the final structure: attachment at the C-6 position leads to linear furocoumarins (e.g., psoralen), while attachment at the C-8 position results in angular furocoumarins (e.g., angelicin). mdpi.com This is followed by enzymatic cyclization of the prenyl side chain to form the furan ring and subsequent aromatization. researchgate.net Similarly, studies on benzofurans in Tagetes patula suggest they are assembled from 4-hydroxyacetophenone (derived from phenylalanine) and DMAPP (from the DXP pathway). nih.gov

Advanced Biological Investigations of Benzofuran Compounds

Antimicrobial Efficacy Studies

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

No specific data regarding the antibacterial activity of 5-Methoxy-1-benzofuran-7-ol against Gram-positive and Gram-negative bacterial strains were found in the reviewed literature.

Antifungal Properties

Information on the antifungal properties of this compound is not available in the current body of scientific research.

Antiviral Potentials (e.g., Anti-HIV Activity)

There is no available research data on the antiviral potential of this compound, including any activity against HIV.

Anti-Inflammatory Mechanisms of Action

Modulation of Inflammatory Mediators (e.g., Interleukin-6, Heme Oxygenase-1)

Specific studies detailing the anti-inflammatory mechanisms of this compound, including its potential modulation of inflammatory mediators such as Interleukin-6 or Heme Oxygenase-1, have not been reported.

Antioxidant Activity Profiling

While related benzofuran (B130515) structures have been investigated for their antioxidant capabilities, there is no specific information available concerning the antioxidant activity profile of this compound.

Research into benzofuran derivatives is broad, but studies often focus on a series of related compounds, making it difficult to isolate data for this compound alone. The scientific community has explored the general potential of the benzofuran scaffold in these areas, but specific experimental results for this exact compound are not prominently published.

Therefore, a detailed article with specific data tables on the free radical scavenging capabilities, enzyme and receptor modulation, and neurological effects of this compound cannot be generated based on the current body of accessible research. Further empirical studies would be required to elucidate the specific biological profile of this compound.

Neurological and Central Nervous System Research

Catecholaminergic and Serotonergic Activity Enhancement

While direct studies on the catecholaminergic and serotonergic activities of this compound are absent, research on other benzofuran derivatives has revealed significant interactions with these neurotransmitter systems.

One such compound, R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP), has been identified as a novel enhancer of catecholaminergic and serotonergic activity. Studies have shown that (-)-BPAP can significantly increase the synthesis and secretion of crucial neurotrophic factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) in cultured mouse astrocytes. nih.gov This compound is a selective enhancer of the impulse propagation-mediated release of catecholamines (norepinephrine and dopamine) and serotonin (B10506) in the brain. epo.org Interestingly, (-)-BPAP also acts as a norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitor and a weak serotonin uptake inhibitor. acs.org Its unique profile as a monoaminergic activity enhancer has led to preclinical investigations for its potential in treating conditions like Parkinson's disease, depression, and aging. matilda.science

Another related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine , has been synthesized and evaluated for its affinity to serotonin receptors. Research indicates that benzofuran analogues of hallucinogens like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibit affinity for both 5-HT1A and 5-HT2 serotonin receptors in rat brain homogenates. researchgate.net Specifically, these benzofuran derivatives showed only a slight decrease in affinity for the 5-HT1A receptor compared to their indole (B1671886) counterparts, suggesting that the benzofuran scaffold is well-tolerated by this receptor subtype. researchgate.net

Table 1: Investigated Catecholaminergic and Serotonergic Activities of Benzofuran Derivatives

Compound Activity Research Findings
R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP) Catecholaminergic and Serotonergic Activity Enhancer Enhances impulse-mediated release of norepinephrine, dopamine, and serotonin. epo.org Upregulates neurotrophic factor synthesis (NGF, BDNF, GDNF). nih.gov Also acts as a norepinephrine and dopamine uptake inhibitor. acs.org
2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine Serotonergic Receptor Affinity Shows affinity for 5-HT1A and 5-HT2 receptors. researchgate.net

Anti-Alzheimer's Disease Research

The benzofuran scaffold is a significant area of interest in the development of novel therapeutics for Alzheimer's disease (AD). nih.gov Research has focused on the ability of benzofuran derivatives to inhibit key enzymes involved in AD pathology and to interact with amyloid-beta (Aβ) plaques.

Acetylcholinesterase (AChE) Inhibition:

A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several studies have highlighted the potential of benzofuran derivatives as AChE inhibitors.

A series of novel benzofuran-based compounds were designed and synthesized, with some demonstrating promising AChE inhibitory activity, comparable to the drug donepezil. nih.gov

Natural benzofuran derivatives, such as those isolated from Ammi visnaga, have also been evaluated for their AChE inhibitory potential. nih.gov

Researchers have synthesized 2-arylbenzofuran derivatives that exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com

Egonol-type benzofurans isolated from Styrax agrestis have shown significant AChE inhibitory activity, with structure-activity relationship studies indicating the importance of the furan (B31954) ring and ester group for potency. nih.gov

Other synthetic approaches have yielded benzofuran derivatives with moderate AChE inhibitory activities. nih.gov

Targeting Beta-Amyloid (Aβ) Plaques:

The aggregation of amyloid-beta peptides into plaques is a hallmark of Alzheimer's disease. Benzofuran derivatives have been investigated for their ability to inhibit Aβ aggregation and for their potential as imaging agents for these plaques.

Benzofuran-based hybrid compounds have been developed that not only inhibit cholinesterases but also show remarkable inhibition of Aβ aggregation and neurotoxicity. researchgate.net

An orally bioavailable benzofuran analogue, MDR-1339, has demonstrated potent anti-aggregation activity, restoring cellular viability from Aβ-induced cytotoxicity and improving cognitive function in animal models by reducing Aβ aggregates in the brain. tandfonline.com

The natural benzofuran compound fomannoxin has shown neuroprotective properties in an amyloid-β peptide model. acs.org

Furthermore, novel benzofuran derivatives have been synthesized and evaluated as potential positron emission tomography (PET) tracers for imaging amyloid plaques in the brain. rsc.org A 213Bi-labeled pyridyl benzofuran has also been developed for the targeted α-therapy of amyloid-β aggregates. mdpi.com

Table 2: Benzofuran Derivatives in Anti-Alzheimer's Disease Research

Compound Class/Derivative Target Key Findings
Novel synthetic benzofurans Acetylcholinesterase (AChE) Inhibitory activity comparable to donepezil. nih.gov
Natural benzofurans (from Ammi visnaga) Acetylcholinesterase (AChE) Moderate AChE inhibitory activity. nih.gov
2-Arylbenzofurans AChE and Butyrylcholinesterase (BuChE) Dual inhibitors of AChE and BuChE. tandfonline.com
Egonol-type benzofurans (from Styrax agrestis) Acetylcholinesterase (AChE) Significant AChE inhibition. nih.gov
Benzofuran-based hybrids AChE, BuChE, Aβ aggregation Multi-target compounds inhibiting both enzymes and Aβ aggregation. researchgate.net
MDR-1339 Aβ aggregation Orally bioavailable with potent anti-aggregation activity and cognitive improvement in animal models. tandfonline.com
Fomannoxin Neuroprotection Shows neuroprotective effects in an Aβ model. acs.org
Novel benzofuran derivatives Aβ plaque imaging (PET) High binding affinity to amyloid plaques. rsc.org
213Bi-labeled pyridyl benzofuran Aβ plaque therapy Targeted α-therapy of Aβ aggregates. mdpi.com

Other Investigated Biological Activities

The versatile benzofuran scaffold has been explored for a wide range of other potential therapeutic applications. nih.govnih.govnih.gov

Antiparasitic Activity: While research on the antiparasitic properties of benzofurans is an emerging field, some studies have indicated their potential. nih.gov For instance, coal tar, which contains benzofuran among its many constituents, has demonstrated antiparasitic properties. wikipedia.org

Antihyperglycemic Activity: Several benzofuran derivatives have shown promise as antihyperglycemic agents. A series of 2-acylbenzofurans were synthesized and found to be potent α-glucosidase inhibitors, with some demonstrating hypoglycemic activity superior to the reference drug acarbose (B1664774) in animal models. nih.gov Additionally, benzofuran-based chromenochalcones have been evaluated for their antidiabetic activities, with some compounds showing a significant reduction in blood glucose levels in diabetic rats. nih.govrsc.org Aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, have also been identified as potential antidiabetic agents. mdpi.com

Analgesic Activity: Certain substituted 1-benzofurans and 1-benzothiophenes have been found to exhibit considerable analgesic activity. researchgate.net

Antihyperlipidemic Activity: Novel benzofuran-2-carboxamide (B1298429) derivatives have been investigated for their ability to lower lipid levels. In studies using rats with induced hyperlipidemia, these compounds significantly reduced plasma triglyceride and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C). nih.govtandfonline.comresearchgate.net Benzofuran-based chromenochalcones have also demonstrated antidyslipidemic activity. rsc.org

Vasodilating Activity: Some benzofuran derivatives have been designed as effective vasodilators for treating cardiovascular conditions. nih.gov

Antiarrhythmic Activity: The benzofuran ring system is a core component of numerous compounds with cardiovascular activities, including antiarrhythmic properties. acs.org Specific benzofuran derivatives have been synthesized and screened for their potential to counteract ouabain-induced ventricular arrhythmia. acs.orgacs.org One of the most active derivatives identified was 2-acetyl-3-methyl-6-methoxy-7-(2'-hydroxy-3'-isopropylaminopropoxy)benzofuran. nih.gov

Table 3: Other Investigated Biological Activities of Benzofuran Derivatives

Activity Compound Class/Derivative Key Findings
Antiparasitic Benzofuran-containing mixtures (e.g., coal tar) Demonstrates antiparasitic properties. wikipedia.org
Antihyperglycemic 2-Acylbenzofurans Potent α-glucosidase inhibitors with hypoglycemic activity. nih.gov
Benzofuran-based chromenochalcones Significant reduction in blood glucose in diabetic models. nih.govrsc.org
Aurones (2-benzylidenebenzofuran-3(2H)-ones) Potential as antidiabetic agents. mdpi.com
Analgesic Substituted 1-benzofurans and 1-benzothiophenes Exhibit considerable analgesic activity. researchgate.net
Antihyperlipidemic Benzofuran-2-carboxamides Reduction of plasma triglycerides and total cholesterol; increase in HDL-C. nih.govtandfonline.comresearchgate.net
Vasodilating Various benzofuran derivatives Designed as effective vasodilators. nih.gov
Antiarrhythmic 2-acetyl-3-methyl-6-methoxy-7-(2'-hydroxy-3'-isopropylaminopropoxy)benzofuran Active against ouabain-induced ventricular arrhythmia. nih.govacs.org

Structure Activity Relationship Sar and Mechanistic Elucidation of Methoxy Benzofuran Derivatives

Impact of Substituent Position and Nature on Bioactivity

The biological activity of methoxy-benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran (B130515) core and its associated moieties. Strategic modifications can significantly influence potency and selectivity, with key insights gathered from studies on halogenation, alkoxy groups, spacer elements, and stereochemistry.

Role of Halogenation

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran structure has been shown to modulate anticancer activity. The position of the halogen is a critical determinant of its biological effect. For instance, the presence of a bromine atom on a methyl group at the 3-position of the benzofuran ring can lead to remarkable cytotoxic activity against certain leukemia cell lines. researchgate.net Generally, halogenation can enhance the anticancer properties of benzofuran derivatives, an effect attributed to the ability of halogens to form halogen bonds and their hydrophobic and electron-donating nature. nih.gov However, the lack of a methoxy (B1213986) substituent in conjunction with two halogen-substituted rings on a hybrid benzofuran derivative proved detrimental to its cytotoxic activity. nih.gov

Influence of Methoxy and Other Alkoxy Groups

The position of methoxy and other alkoxy groups on the benzofuran ring system is a crucial factor governing the bioactivity of these compounds, particularly as inhibitors of tubulin polymerization. Structure-activity relationship studies have indicated that a methoxy group located at the C-6 position of the benzo[b]furan ring often yields the most active compounds. nih.gov Shifting the methoxy group to the C-4, C-5, or C-7 positions typically leads to a decrease in potency. nih.gov

The presence of a hydroxyl group, particularly at the C-7 position in conjunction with a C-6 methoxy group, has been identified as a favorable modification for enhancing tubulin polymerization inhibition. nih.gov This substitution pattern is found in potent antiproliferative agents. nih.gov Interestingly, while replacing a C-6 methoxy group with a more hydrophilic hydroxyl group can be detrimental to activity in some series, the introduction of a hydroxyl group at other positions can sometimes increase antiproliferative effects. nih.gov The number and placement of methoxy groups on an associated 2-aroyl moiety also significantly influence the antiproliferative activity and selectivity against different cancer cell lines. nih.gov

Effects of Spacer Groups and Aromatic Substituents

The introduction of spacer groups and various aromatic substituents provides another avenue to modulate the biological activity of methoxy-benzofuran derivatives. For instance, in a series of 2-aroyl benzofuran derivatives, the insertion of an acetylenic moiety at the 5-position was well-tolerated, with the resulting compounds retaining potent antiproliferative activity. nih.gov

The nature of substituents on the aromatic ring of the 2-aroyl group also plays a significant role. The number and position of methoxy substituents on this phenyl ring can influence both the potency and selectivity of the antiproliferative effects against various cancer cell lines. nih.gov For example, removing methoxy groups from the 2-benzoyl moiety in certain derivatives led to a tenfold increase in activity against HeLa cells, while having little effect on other cell lines. nih.gov

Stereochemical Implications for Activity

While specific stereochemical studies on "5-Methoxy-1-benzofuran-7-ol" are not extensively detailed in the reviewed literature, the importance of stereochemistry in the bioactivity of related heterocyclic compounds is well-established. For other classes of tubulin inhibitors, such as podophyllotoxin (B1678966) analogs, subtle changes in stereochemistry can dramatically alter the mechanism of action, shifting from tubulin inhibition to DNA topoisomerase inhibition. The spatial arrangement of substituents can influence how a molecule fits into the binding pocket of its target protein, thereby affecting its inhibitory potency. For instance, in other heterocyclic systems targeting tubulin, specific stereoisomers often exhibit significantly higher affinity and biological activity compared to their enantiomers or diastereomers. This highlights the critical role of three-dimensional structure in molecular recognition and biological function.

Molecular Target Identification and Binding Modes

Identifying the molecular targets of bioactive compounds and understanding their binding interactions are crucial for rational drug design. For many methoxy-benzofuran derivatives, tubulin has been identified as a key molecular target.

Tubulin as a Molecular Target

Several methoxy-benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com

The binding site for many of these benzofuran derivatives on the tubulin heterodimer is the colchicine (B1669291) binding site. nih.govnih.gov This has been confirmed through competitive binding assays and molecular docking studies. The trimethoxyphenyl moiety, often present in active benzofuran derivatives, typically occupies the same pocket as the A ring of colchicine. nih.gov

Molecular docking studies have provided insights into the specific interactions between methoxy-benzofuran derivatives and the colchicine binding site on tubulin. The substituent at the C-6 position of the benzofuran ring, often a methoxy group, is predicted to fit into a hydrophobic region deep within the binding site. nih.gov Furthermore, a polar area on the tubulin surface, near the C-4 position of the benzofuran, can potentially form hydrogen bonds with substituents on the ligand. For instance, a hydroxyl group at the C-7 position can establish a hydrogen bond with the tubulin protein, contributing to the binding affinity. nih.gov The methoxy group on the benzofuran ring can also establish electrostatic interactions with key amino acid residues within the binding pocket. researchgate.net

Interactive Data Table: Bioactivity of Methoxy-Benzofuran Derivatives

Compound SeriesKey Structural FeaturesObserved BioactivityReference
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansMethoxy group at C-6 positionMost active as tubulin polymerization inhibitors nih.gov
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansMethoxy group at C-4, C-5, or C-7Reduced potency compared to C-6 methoxy nih.gov
2-Aroyl-6-methoxy-7-hydroxy-benzo[b]furansC-6 methoxy and C-7 hydroxyl groupsPotent antiproliferative and tubulin polymerization inhibition nih.govnih.gov
Halogenated 3-methyl-benzofuransBromine on the 3-methyl groupSignificant cytotoxicity against leukemia cells researchgate.net
2-Aroyl-5-acetylenic-benzofuransAcetylenic spacer at C-5 positionRetention of potent antiproliferative activity nih.gov

Induction of Apoptosis Pathways (e.g., Caspase Activation, Phosphatidylserine (B164497) Externalization)

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. Methoxy-benzofuran derivatives have demonstrated the ability to trigger this process through various cellular pathways, primarily involving the activation of caspases and the externalization of phosphatidylserine.

Caspases, a family of cysteine proteases, are central executioners of apoptosis. Research has shown that various benzofuran derivatives can activate these key enzymes. For instance, a novel benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, has been observed to induce apoptosis with the activation of caspase-3 in p53-positive cells. nih.gov Studies on other related compounds, such as certain halogenated derivatives of benzofuran, have also confirmed their ability to significantly increase the activity of caspases 3 and 7. researchgate.net This activation initiates a cascade of events leading to the systematic dismantling of the cell.

Another hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalization acts as an "eat me" signal, flagging the apoptotic cell for engulfment by phagocytes. While direct studies on this compound are limited, the general pro-apoptotic activity of benzofuran derivatives suggests a likely involvement in this process as a downstream consequence of caspase activation.

The structural features of these molecules play a crucial role in their apoptotic-inducing capabilities. The position of the methoxy group on the benzofuran ring, for instance, is a key determinant of activity. Furthermore, the presence of a phenolic hydroxyl group has been identified as being crucial for modulating anticancer and cytotoxic properties, likely through favorable interactions with target proteins. nih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular signaling and damage. At low levels, they function as signaling molecules, but at high concentrations, they can induce oxidative stress, leading to cellular damage and apoptosis. Several studies have indicated that methoxy-benzofuran derivatives can exert their cytotoxic effects by promoting the generation of ROS in cancer cells.

For example, studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can cause an accumulation of ROS, which consequently leads to apoptosis. nih.gov Specifically, a derivative containing a bromine and a methoxy group exhibited strong pro-oxidative effects. nih.gov Similarly, other benzofuran derivatives have been shown to increase ROS levels in a time-dependent manner in cancer cell lines. mdpi.com This increase in intracellular ROS can lead to the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis. mdpi.com

The ability of these compounds to generate ROS appears to be linked to their chemical structure, including the presence and position of methoxy and hydroxyl groups, which can influence their redox properties.

Singlet Oxygen Production by Furocoumarins

Furocoumarins, a class of compounds that share the benzofuran core structure, are well-known for their photosensitizing properties, which are linked to the production of singlet oxygen. When activated by UVA radiation, furocoumarins can generate this highly reactive form of oxygen, which can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

This phototoxicity is the basis for their use in photochemotherapy. The mechanism involves the furocoumarin molecule absorbing a photon of UVA light and transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen (in its triplet ground state), converting it into the highly reactive singlet state. While this mechanism is most prominently associated with furocoumarins, the shared benzofuran scaffold suggests that the potential for photosensitization and singlet oxygen generation could be a broader characteristic of this class of compounds, warranting further investigation into methoxy-benzofuran derivatives in this context.

Interactive Data Table: Pro-apoptotic and Pro-oxidative Effects of Methoxy-Benzofuran Derivatives

CompoundCell LineEffectReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2, A549Increased caspase 3/7 activity nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2ROS generation, Pro-apoptotic nih.gov
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]K562Increased ROS levels, Apoptosis induction mdpi.com
5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acidp53-positive cellsCaspase-3 activation nih.gov

Potential Applications in Advanced Materials Science and Agrochemicals

Optoelectronic and Semiconductor Properties

Benzofuran (B130515) derivatives are recognized for their significant fluorescent and light-emitting properties, making them promising candidates for various optoelectronic and semiconductor applications. These properties are intrinsically linked to the π-conjugated system of the benzofuran core, which can be tailored by the introduction of various substituents.

Fluorescence and Absorption Characteristics

Benzofuran derivatives are known to be a class of "pure" blue-emitting moieties. Their chromophores exhibit high photoluminescence and good quantum yields. The absorption and fluorescence emission of benzofuran derivatives have been studied, with some compounds identified as intense blue emitters. The fluorescence quantum yields of these derivatives are highly dependent on their molecular structure, with certain substitutions, such as a carbomethoxy group on the furan (B31954) ring, leading to significantly higher quantum yields. For instance, some benzofuran derivatives have demonstrated quantum yields ranging from 41% to over 55%.

Table 1: Illustrative Fluorescence Quantum Yields of Substituted Benzofuran Derivatives This table presents data for related benzofuran compounds to provide context for the potential properties of 5-Methoxy-1-benzofuran-7-ol.

Compound TypeSubstituentQuantum Yield (%)
Benzofuran DerivativeCarbomethoxy group on furan ring41-55
Benzofuran DerivativeNo carbomethoxy group on furan ring17-20

Nonlinear Optical (NLO) Applications

Organic molecules with extensive π-electron delocalization are of significant interest for nonlinear optical (NLO) applications due to their potential for large second- and third-order hyperpolarizabilities. Benzofurans, with their conjugated system, fall into this category of materials. The transfer of charge across the molecule, facilitated by the π-electron network, is a key factor in determining NLO properties. While the NLO properties of this compound have not been specifically detailed in available research, the broader class of conjugated organic molecules is recognized for its importance in the development of materials for second harmonic generation and other NLO applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Electroluminescence (OEL)

The inherent blue-light emitting properties of benzofuran derivatives make them attractive for use in organic light-emitting diodes (OLEDs). Research has shown that benzofuran-based materials can serve as efficient emitters in the blue region of the spectrum, a critical component for full-color displays and white lighting applications. The design of novel benzofuran frameworks has led to the development of highly efficient and stable blue OLEDs. Although direct application of this compound in OLEDs has not been reported, its structural similarity to other successful benzofuran emitters suggests its potential in this area.

Catalyst and Ligand Development

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of efficient and selective catalysts is a continuous area of research. While the synthesis of benzofuran derivatives often employs transition metal catalysts, the use of benzofuran compounds themselves as ligands or catalysts is less common. The oxygen and potential hydroxyl groups in this compound could theoretically coordinate to metal centers, suggesting a potential, though unexplored, role as a ligand in catalysis. Further research would be necessary to investigate the coordination chemistry of this compound and the catalytic activity of any resulting metal complexes.

Agrochemical Formulations and Targets

Benzofuran and its derivatives are found in a variety of naturally occurring and synthetic compounds with a wide range of biological activities. This has led to their investigation for potential applications in agriculture as pesticides and other crop protection agents.

Benzofuran derivatives have been reported to possess insecticidal, fungicidal, and antimicrobial properties. For example, natural dihydrobenzofurans have demonstrated antifeedant effects against insects like Spodoptera litura. The presence of hydroxyl and methoxy (B1213986) groups in benzofuran derivatives has been noted to contribute significantly to their therapeutic and biological activities.

A derivative of 5-Methoxy-1-benzofuran, 5-Methoxy-1-benzofuran-7-sulfonyl chloride, is utilized as an intermediate in the synthesis of agrochemicals. While specific agrochemical formulations containing this compound or its direct targets are not detailed in the available literature, the established biological activity of the benzofuran scaffold suggests that this compound could be a valuable lead structure for the development of new agrochemicals. Further screening and mode-of-action studies are needed to determine its specific potential in this field.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The exploration of the full therapeutic potential of 5-Methoxy-1-benzofuran-7-ol hinges on the development of novel and efficient synthetic methodologies. Future research will likely focus on creating a diverse library of analogs with varied substitution patterns to facilitate comprehensive structure-activity relationship (SAR) studies.

Key areas of development include:

Advanced Catalytic Systems: The use of transition-metal catalysts, such as palladium and copper, has been instrumental in the synthesis of benzofuran (B130515) derivatives. Future methodologies may involve the development of more efficient and selective catalysts to control the regioselectivity of reactions, allowing for the precise placement of functional groups on the benzofuran core.

Green Chemistry Approaches: Environmentally benign synthetic routes are becoming increasingly important. Future syntheses of this compound derivatives may utilize greener solvents, catalyst-free reactions, or one-pot multicomponent reactions to improve efficiency and reduce waste. mdpi.com

Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of this compound analogs for high-throughput screening will be crucial for identifying lead compounds with desired biological activities. This will require the development of robust and automated synthetic methods.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Transition-Metal Catalysis Use of catalysts like palladium, copper, and rhodium to facilitate bond formation and cyclization.High efficiency, good functional group tolerance, and potential for asymmetric synthesis.
Domino Reactions Multi-step reactions where subsequent transformations occur in a single pot without the need for intermediate purification.Increased efficiency, reduced waste, and atom economy.
Photoredox Catalysis Utilization of light energy to drive chemical reactions, enabling novel bond formations under mild conditions.Access to unique reactivity, mild reaction conditions, and high selectivity.
Flow Chemistry Performing reactions in a continuous flow system rather than in a batch reactor.Improved safety, better control over reaction parameters, and ease of scalability.

Advanced Mechanistic Investigations into Biological Activities

While the broader class of benzofurans is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, detailed mechanistic studies for specific derivatives like this compound are essential for their translation into therapeutic agents. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound and its derivatives is a critical first step. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic screening.

Elucidation of Signaling Pathways: Once the molecular targets are identified, the next step is to understand how the compound modulates their activity and the downstream signaling pathways involved. This will provide insights into the compound's mechanism of action and potential off-target effects.

In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of promising this compound derivatives.

The diverse biological activities of benzofuran derivatives are summarized below.

Biological ActivityExamples of Benzofuran DerivativesPotential Therapeutic Area
Anticancer Halogenated benzofurans, benzofuran-chalcone hybrids nih.govOncology
Antimicrobial Benzofuran-pyrazole derivatives cuestionesdefisioterapia.comInfectious Diseases
Anti-inflammatory Spiroindolone-benzofuran analogs nih.govInflammatory Disorders
Neuroprotective Moracin derivatives from Cortex Mori Radicis researchgate.netNeurodegenerative Diseases
Osteogenic 3,5-disubstituted benzofurans jst.go.jpOsteoporosis

Rational Design and Optimization of Methoxy-Benzofuran Scaffolds

Rational drug design, guided by an understanding of the structure-activity relationships (SAR) and the molecular targets, will be instrumental in optimizing the therapeutic potential of this compound.

Future efforts in this area should include:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their targets and to guide the design of new analogs with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will help to identify the key structural features required for potency and selectivity. nih.gov Earlier SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together to create a more potent lead compound. This can be a powerful strategy for developing novel this compound-based therapeutics.

Emerging Applications in Interdisciplinary Sciences

The unique chemical properties of the benzofuran scaffold suggest that derivatives of this compound could find applications beyond medicine.

Potential interdisciplinary applications include:

Materials Science: Benzofuran-containing polymers and organic materials may possess interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Agrochemicals: The biological activity of benzofuran derivatives suggests their potential use as herbicides, insecticides, or fungicides in agriculture. Further research could lead to the development of environmentally friendly crop protection agents.

Chemical Biology: Fluorescently labeled this compound derivatives could be developed as chemical probes to study biological processes in living cells.

The potential for interdisciplinary applications underscores the versatility of the benzofuran scaffold and the importance of continued research into the synthesis and properties of its derivatives.

Q & A

Q. Key Considerations :

Method Catalyst/Reagent Temperature Yield Purity Control
Pd(OAc)₂KHCO₃, dibromomethane140°C33%Silica gel chromatography
DDQ oxidationHexafluoropropan-2-olRTNot reportedCrystallization

Q. Optimization Tips :

  • Palladium-based routes require strict control of reaction time and catalyst loading to avoid over-oxidation.
  • Oxidative methods benefit from polar solvents to stabilize intermediates.

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question
Structural validation requires a combination of:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., planar benzofuran core with mean deviation <0.01 Å) .
  • NMR spectroscopy : Key signals include methoxy (δ ~3.89 ppm, singlet) and aromatic protons (δ 6.91–7.80 ppm) .
  • IR spectroscopy : Confirms lactone C=O (1736 cm⁻¹) and methoxy C-O (1261 cm⁻¹) .

Advanced Tip : Use high-resolution mass spectrometry (HREIMS) to verify molecular ions (e.g., [M+H⁺] = 165.0552 for C₉H₈O₃) .

How should this compound be stored to ensure stability?

Basic Research Question
Stability data for derivatives suggest:

  • Temperature : Store at 2–8°C to prevent degradation of methoxy and hydroxyl groups .
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Solubility : Dissolve in acetone or ethyl acetate for long-term storage, as these solvents minimize hydrolysis .

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question
Given structural similarities to bioactive phthalides (e.g., antioxidant and antiplatelet activities ), consider:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with dose-response curves.
  • Antioxidant tests : DPPH radical scavenging or FRAP assays, comparing to ascorbic acid controls.
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., PC12 cells) with IC₅₀ calculations .

Methodological Note : Include positive controls (e.g., vanillic acid for antioxidant studies) and validate results via triplicate experiments.

What strategies optimize synthetic routes for higher yields of this compound?

Advanced Research Question

  • Catalyst screening : Test Pd(II) alternatives (e.g., PdCl₂) to reduce costs.
  • Solvent effects : Replace hexafluoropropanol with greener solvents (e.g., ethanol-water mixtures) while monitoring reaction efficiency .
  • Microwave-assisted synthesis : Explore reduced reaction times and improved selectivity .

Data-Driven Approach : Use design-of-experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading.

How should structural data contradictions (e.g., bond length discrepancies) be resolved?

Advanced Research Question
Conflicting crystallographic or spectroscopic data require:

  • Multi-technique validation : Cross-check XRD data with DFT calculations (e.g., Gaussian software) to confirm electronic environments .
  • Systematic reviews : Apply EFSA methodologies to assess data quality, focusing on peer-reviewed sources and excluding low-evidence studies .

Example : If NMR signals conflict with literature, re-examine sample purity via HPLC and compare with reference spectra from databases like PubChem.

What methodologies elucidate structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen (Br, Cl) or methyl groups at positions 2, 3, or 6. Compare bioactivity trends (e.g., bromine at position 7 enhances antitumor activity in related compounds) .
  • QSAR modeling : Use software like MOE to correlate electronic parameters (HOMO/LUMO) with observed activities .

Case Study : Chloro-substituted benzofurans show enhanced antimicrobial activity due to increased lipophilicity .

How can conflicting reports on biological activities be addressed?

Advanced Research Question

  • Meta-analysis : Follow EFSA’s systematic review framework to aggregate data, assess bias, and resolve contradictions .
  • Replication studies : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Ethical compliance : Ensure all data are from non-commercial, peer-reviewed sources to avoid conflicts of interest .

Example : If antioxidant activity varies between studies, re-test using identical DPPH concentrations and incubation times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.